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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in overcoming

common barriers to the implementation of annual diabetic foot exams in clinical and research

settings.

Frequently Asked Questions (FAQs)
Patient-Level Barriers
Q1: What are the most common patient-related barriers to receiving an annual diabetic foot

exam?

A1: Patient-level barriers often include a lack of knowledge about the importance of foot care,

fear or anxiety about the examination findings, financial constraints or lack of insurance, and

logistical issues such as transportation and time off work.[1][2][3] Some patients may also not

receive routine foot examinations prior to developing their first diabetic foot ulcer (DFU), even

with regular primary care appointments. Additionally, factors like low literacy, late presentation

for care, and poor compliance with follow-up appointments contribute to the problem.[1]

Q2: How can we address a patient's lack of awareness or education about diabetic foot care?

A2: Implementing patient education programs is a key solution.[1] Educational interventions

should explain the risks of diabetic foot complications, such as ulcers and amputations, and the

preventive role of annual exams.[4][5] Providing written and verbal information on proper foot

self-care can empower patients.[4] Studies show that patient education, combined with other
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interventions, can significantly increase screening rates and reduce amputation rates by 45%

to 85%.[5]

Q3: What strategies can be used if a patient refuses the foot exam?

A3: Patient refusal can be a barrier.[6] Educating staff and healthcare professionals on how to

address patient concerns and explain the importance of the exam can help overcome this.[7]

Emphasizing that the screening is a simple, painless, and crucial part of their diabetes

management can alleviate anxiety.

Provider-Level Barriers
Q1: Our clinical staff cites lack of time during appointments as a major barrier. How can we

overcome this?

A1: Time constraints are a frequently cited barrier.[2][6][8][9] Effective strategies include:

Team-Based Care: Utilize nurses or medical assistants (MAs) to perform and document

parts of the exam.[4][10][11] A nursing-led process can significantly improve completion

rates.[11]

Dedicated Visits: Host "comprehensive diabetic visits" that bundle all necessary annual

screenings, including the foot exam.[6][12]

Efficient Workflow: Have support staff instruct patients to remove their shoes and socks upon

being placed in the exam room. This simple visual cue can significantly increase the number

of exams performed.[7][13]

Q2: Some providers in our study are not confident in performing a comprehensive diabetic foot

exam. What is the best approach to address this?

A2: Lack of provider knowledge, training, and confidence is a significant barrier.[1][2][6][8][9] A

targeted educational program for providers and staff is crucial. Training should cover:

The components of a comprehensive exam based on established guidelines (e.g., American

Diabetes Association).[10][14]

Proper documentation in the Electronic Health Record (EHR).[6][12]
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Risk stratification and appropriate follow-up intervals.[4] A quality improvement project

demonstrated that provider education led to a significant increase in the comprehensiveness

of foot exams conducted.[15]

Q3: We lack some of the necessary equipment for a full sensory exam. What are the essential

tools?

A3: Lack of appropriate equipment is a common issue.[6][8][9] The essential tool for assessing

loss of protective sensation (LOPS) is a 10-g monofilament.[14][16] Other recommended tools

for a comprehensive neurological exam include a pinprick to assess small-fiber function or a

128-Hz tuning fork for vibration sensation.[4][5] For vascular assessment, palpation of pedal

pulses is key; a handheld Doppler can be useful if pulses are difficult to find.[16][17]

Assembling single-use foot screening toolkits for each exam room can remove this barrier

effectively.[4][18]

System-Level Barriers
Q1: How can we use our Electronic Health Record (EHR) system to improve foot exam rates?

A1: The EHR is a powerful tool. System-level interventions include:

Customized Templates: Create a dedicated, pre-populated EHR template for the diabetic foot

exam to streamline documentation.[4][15]

Automated Alerts: Implement an EMR/EHR alert that prompts providers when a patient with

diabetes is due for their annual foot exam.[15][19] Studies have shown a statistically

significant increase in exam performance after implementing an EMR alert.[19]

Reporting and Feedback: Use the EHR to generate performance reports to track completion

rates and provide feedback to clinical teams.[4][6][10]

Q2: Our clinic has poor coordination between primary care and specialists like podiatry. How

can this be improved?

A2: Poor communication and fragmented care are systemic barriers.[1][8] Establishing clear

referral pathways and fostering closed-loop communication between different departments is

essential.[1] A multidisciplinary team approach is considered a best practice for managing
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diabetic foot care.[1][2] The system should ensure that patients identified as high-risk are

referred to a specialist in a timely manner.[4][8]

Troubleshooting Guides & Experimental Protocols
Guide 1: Implementing a Nurse-Led Screening Protocol
This guide details a quality improvement (QI) methodology to increase diabetic foot exam rates

by leveraging registered nurses (RNs).

Experimental Protocol

Objective: To increase the rate of annual comprehensive diabetic foot exams from a baseline

of 43% to over 70% within an 8-week intervention period.[4]

Design: A pre-test/post-test quality improvement project design.

Interventions:

Staff Education: Conduct a training session for all RNs and nurse practitioners on proper

foot exam technique according to American Diabetes Association (ADA) guidelines, risk

stratification, and documentation in the custom EHR template. Require a return

demonstration of the technique from each participant.[4][18]

Single-Use Toolkits: Stock each exam room with single-use foot screening toolkits. Each

kit should contain a 10-g monofilament and a neurological pin.[4]

EHR Template: Develop and deploy a customized, pre-populated EHR template for

documenting the comprehensive diabetic foot exam.[4]

Workflow Integration: Integrate the diabetic foot exam into the RN's scope of practice. The

RN performs the exam and patient education, documenting the findings in the new EHR

template.[4]

Data Collection & Analysis:

Baseline Data: Conduct a retrospective chart audit of all patients with a diabetes diagnosis

seen in the 8 weeks prior to the intervention to determine the baseline rate of documented
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foot exams.[4]

Post-Intervention Data: Prospectively track all eligible patient visits during the 8-week

intervention period. An eligible patient is defined as having a diabetes diagnosis and no

documented foot exam within the past 12 months.[4][20]

Outcome Measures: The primary outcome is the percentage of eligible patients who

receive a comprehensive diabetic foot exam. A secondary outcome is the percentage of

completed exams that result in a prescribed follow-up or appropriate referral.[4]

Statistical Analysis: Use a chi-square analysis to compare pre- and post-intervention rates.

Calculate odds ratios (OR) to determine the likelihood of an exam being performed post-

intervention compared to pre-intervention.[4][20]

Guide 2: Leveraging the EHR to Boost Screening Rates
This guide outlines a methodology to test the effectiveness of an EHR-based alert system.

Experimental Protocol

Objective: To determine if the implementation of an EHR alert increases the number of

diabetic foot exams performed.

Design: A quasi-experimental, pre-implementation/post-implementation comparison.[19]

Intervention:

Develop EHR Alert: Create an automated, non-intrusive alert within the EHR that appears

in the patient's chart, notifying the provider that the patient has a diagnosis of Type 2

Diabetes and is due for a comprehensive foot exam.[19]

Integrate Screening Tool: Link the alert to a standardized, efficient screening tool or

template, such as Inlow's 60-Second Diabetic Foot Screen, to guide and simplify the

examination process.[19]

Data Collection & Analysis:
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Pre-Implementation Group (Baseline): Retrospectively review the charts of a set number

of patients (e.g., 35) with Type 2 Diabetes seen prior to the EHR alert implementation to

determine the number of foot exams performed.[19]

Post-Implementation Group: Prospectively track the same number of patients (e.g., 30-35)

after the EHR alert has been activated to count the number of foot exams performed.[19]

Statistical Analysis: Use a Pearson's chi-square test to analyze the frequencies and

determine if there is a statistically significant difference in the proportion of foot exams

performed between the pre- and post-implementation groups.[19]

Data Presentation: Efficacy of Interventions
The following tables summarize quantitative data from quality improvement studies aimed at

increasing diabetic foot exam completion rates.

Table 1: Impact of a Nurse-Led Protocol with Toolkit[4][20]

Metric
Pre-
Intervention
(Baseline)

Post-
Intervention (8
Weeks)

Percentage
Point Increase

Odds Ratio
(95% CI)

Exam

Completion Rate
43.0% (18 of 42) 74.1% (43 of 58) +31.1% 3.82 (1.64–8.92)

Appropriate

Follow-

up/Referral

38.1% (16 of 42) 70.7% (41 of 58) +32.6% 3.92 (1.69–9.09)

Table 2: Impact of EHR Alerts and Provider Education
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Study Intervention Baseline Rate
Post-Intervention
Rate

Key Finding

EHR Alert +

Screening Tool[19]

32% (11 of 35

patients)

77% (23 of 30

patients)

A 45% mean increase

in exam performance;

statistically significant

(p=0.02).

Provider Education +

EHR Template &

Alert[15]

51.6% (16 of 31

patients)

60.6% (20 of 33

patients)

Non-significant

increase in frequency,

but a significant

increase in exam

completeness (all 3

components): 0% to

35% (p=0.011).

Provider/MA Training

+ Cues[10]
60% 84.8%

Surpassed the

national benchmark of

>80%.

Comprehensive

Diabetic Visits[6][12]
15.6% 76%

Bundling preventive

services into

dedicated visits

dramatically increased

compliance.

Visualizations: Workflows and Logical Relationships
Workflow for a Quality Improvement Project
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Phase 1: Plan

Phase 2: Do

Phase 3: Study

Phase 4: Act

Identify Gap:
Low foot exam rates

(e.g., <50%)

Root Cause Analysis:
Time, Knowledge, Tools

Select Interventions:
EHR Alert, Staff Training,

Patient Education

Implement Interventions:
Deploy EHR alert,

Conduct training sessions

Collect Post-Data:
Track exam rates via

EHR reports

Analyze Data:
Compare pre- vs. post-

intervention rates

Standardize Process:
Incorporate alert into

standard workflow

Disseminate Results:
Share findings with

stakeholders

Continuous Improvement

Click to download full resolution via product page

Caption: A Plan-Do-Study-Act (PDSA) cycle for a quality improvement project.
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Barriers, Interventions, and Outcomes
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Caption: Logical relationship between barriers, interventions, and outcomes.

Diabetic Foot Exam and Risk Stratification Pathway
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Patient with Diabetes
Presents for Annual Exam

Perform Comprehensive Foot Exam:
1. Inspection (Skin, Deformity)

2. Neurological (10g Monofilament)
3. Vascular (Pedal Pulses)

Loss of Protective
Sensation (LOPS)?

Signs of Peripheral
Artery Disease (PAD)?

(Absent Pulses)

No

Risk Category 1-2 (Moderate)
- LOPS and/or PAD present

- Action: Protective Footwear,
Follow-up in 3-6 months

Yes

History of Ulcer
or Amputation?

No Yes

Risk Category 0 (Low)
- No LOPS, No PAD

- Action: Patient Education,
Follow-up in 1 year

No

Risk Category 3 (High)
- History of Ulcer/Amputation
- Action: Refer to Specialist,

Therapeutic Footwear,
Follow-up in 1-3 months

Yes

Click to download full resolution via product page

Caption: Decision pathway for risk stratification based on foot exam findings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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